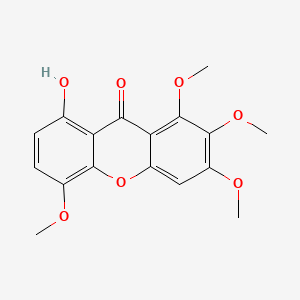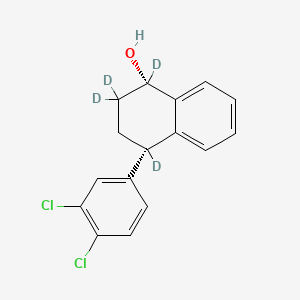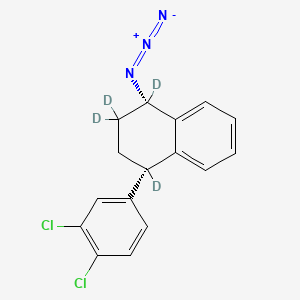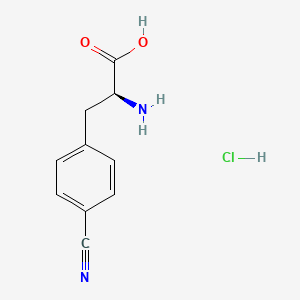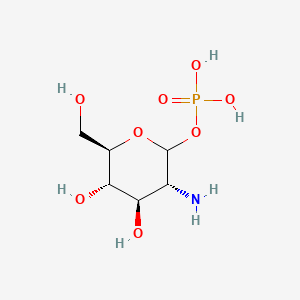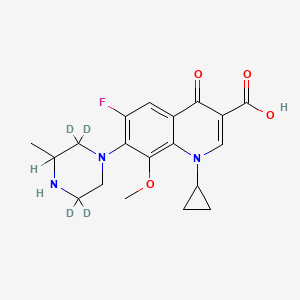
rac α-Ethyl DOPA Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac α-Ethyl DOPA Hydrobromide (Rac-α-EDH) is an organic compound that has been used in a variety of scientific research applications. It has been studied for its ability to act as an inhibitor of enzymes and its potential to modulate the activity of various biochemical pathways. Rac-α-EDH is a derivative of the neurotransmitter dopamine and is known to possess a wide range of biological activities.
Scientific Research Applications
Rac-α-EDH has been used in a variety of scientific research applications, including the study of enzyme inhibition, modulation of biochemical pathways, and the study of neurodegenerative diseases. It has also been used to study the effects of dopamine on the brain and to investigate the role of dopamine in Parkinson’s disease. In addition, Rac-α-EDH has been used to study the effects of dopamine on the cardiovascular system.
Mechanism of Action
Rac-α-EDH acts as an inhibitor of enzymes, specifically monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). MAO is an enzyme that catalyzes the breakdown of dopamine, while COMT is an enzyme that catalyzes the conversion of dopamine to norepinephrine. By inhibiting these enzymes, Rac-α-EDH can modulate the activity of biochemical pathways and affect the levels of dopamine and norepinephrine in the brain.
Biochemical and Physiological Effects
Rac-α-EDH has been shown to increase the levels of dopamine and norepinephrine in the brain. This can lead to an increase in alertness, improved cognitive function, and improved mood. In addition, Rac-α-EDH has been shown to reduce the levels of cortisol, a stress hormone, in the body.
Advantages and Limitations for Lab Experiments
The use of Rac-α-EDH in lab experiments has several advantages. It is relatively easy to synthesize and is relatively stable in solution. In addition, it can be used in a variety of different experiments and can be used to study a variety of different biological processes. The main limitation of using Rac-α-EDH in lab experiments is that it is not very soluble in water, which can make it difficult to use in experiments that require large volumes of solution.
Future Directions
The use of Rac-α-EDH in scientific research is still in its early stages, and there are many potential future directions for its use. These include the development of new inhibitors of enzymes, the study of its effects on various biochemical pathways, and the investigation of its potential use in the treatment of neurodegenerative diseases. In addition, future research could focus on the use of Rac-α-EDH in the study of cardiovascular disease, as well as its potential use in the development of new drugs.
Synthesis Methods
Rac-α-EDH is synthesized from the reaction of dopamine and ethyl bromide. This reaction is catalyzed by a strong acid, such as hydrochloric acid, and produces a racemic mixture of the two compounds. The resulting compound is then purified by chromatography and recrystallized to obtain a pure sample.
properties
| { "Design of the Synthesis Pathway": "The synthesis of rac α-Ethyl DOPA Hydrobromide can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Ethyl acetoacetate", "4-Methoxyphenol", "Benzyl bromide", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon", "Hydrobromic acid" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 4-methoxyphenol in the presence of sodium hydroxide to form the corresponding phenol derivative.", "Step 2: The phenol derivative is then treated with benzyl bromide in the presence of sodium hydroxide to form the corresponding benzyl ether derivative.", "Step 3: The benzyl ether derivative is then hydrogenated in the presence of palladium on carbon to form the corresponding benzyl alcohol derivative.", "Step 4: The benzyl alcohol derivative is then reacted with hydrobromic acid to form rac α-Ethyl DOPA Hydrobromide." ] } | |
CAS RN |
1329833-85-3 |
Molecular Formula |
C11H16BrNO4 |
Molecular Weight |
306.156 |
IUPAC Name |
2-amino-2-[(3,4-dihydroxyphenyl)methyl]butanoic acid;hydrobromide |
InChI |
InChI=1S/C11H15NO4.BrH/c1-2-11(12,10(15)16)6-7-3-4-8(13)9(14)5-7;/h3-5,13-14H,2,6,12H2,1H3,(H,15,16);1H |
InChI Key |
AIUVUJQXEMPCTK-UHFFFAOYSA-N |
SMILES |
CCC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Br |
synonyms |
L-α-Amino-α-(3,4-dihydroxybenzyl)butyric Acid Hydrobromide; α-Ethyl-3-hydroxy-L-tyrosine Hydrobromide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




